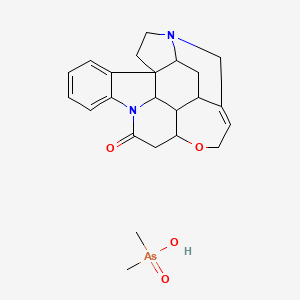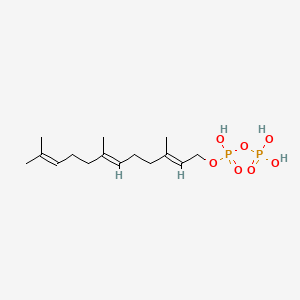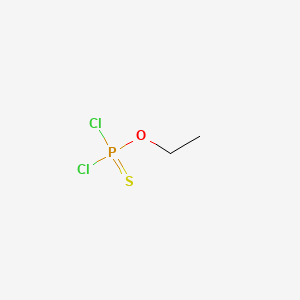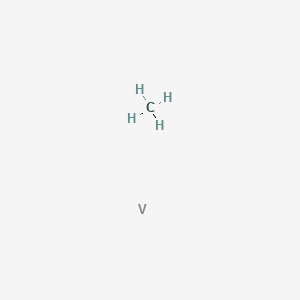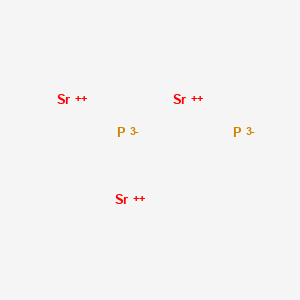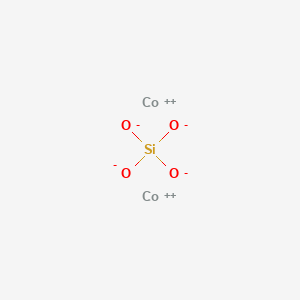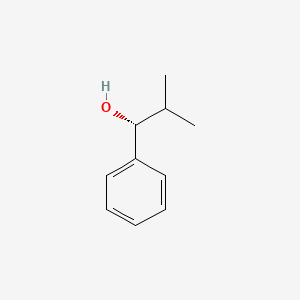
(R)-(+)-2-甲基-1-苯基-1-丙醇
描述
Synthesis Analysis
The synthesis of related chiral alcohols involves meticulous approaches to ensure the retention of stereochemical integrity. A notable method includes the reductive animation of (R)-(-)-1-hydroxy-1-phenyl-2-propanone using ammonia and Raney nickel as a catalyst, showcasing the conversion of substrates through fermentation and chemical reaction steps (Subramanian et al., 2007).
Molecular Structure Analysis
The molecular structure and conformational preferences of (R)-(+)-2-Methyl-1-phenyl-1-propanol and its derivatives have been extensively analyzed using techniques like NMR spectroscopy. Studies suggest that rotamers, where the tolyl group is close to the phenyl group, are preferred, highlighting the importance of molecular geometry on the chemical behavior and stability of these compounds (Kunieda et al., 1983).
Chemical Reactions and Properties
The compound's reactivity has been explored through its interactions with other molecules. For instance, chiral clusters formed in a supersonic beam with diastereomeric carboxylic esters reveal insights into the hydrogen-bond interactions and enantiodiscrimination capabilities in the gas phase, demonstrating the compound's involvement in complex chemical reactions (Giardini Guidoni et al., 2005).
Physical Properties Analysis
Investigations into the physical properties, such as the glass transition temperature and molecular dynamics, of similar 1-phenyl alcohols show that molecular architecture significantly influences these characteristics. The formation of H-bonded supramolecular nanoassociates and their dependence on molecular shape underline the complex interplay between molecular structure and physical properties (Nowok et al., 2021).
Chemical Properties Analysis
The chemical properties, including spectroscopic features and reaction kinetics, are closely tied to the compound's molecular structure. The conformational analysis and intrinsic degradation kinetics of diastereomers, for example, offer detailed insights into the stereochemical effects on chemical reactivity and stability. These aspects are crucial for understanding the compound's behavior in various chemical environments and potential applications in synthesis and drug design (Baba et al., 2018).
科学研究应用
对与(R)-(+)-2-甲基-1-苯基-1-丙醇相关的化合物2,3-环氧-3-苯基-1-丙醇进行氨解反应的研究,得到1-苯基-1-氨基-2,3-丙二醇。这项研究是为了理解环氧化合物(Suami, Tetsuo, Uchida, Ichiro, & Umezawa, Sumio, 1956)的反应。
在超声波射束中涉及(R)-(+)-1-苯基-1-丙醇(一种相关化合物)的手性团簇研究提供了关于气相中手性分子的氢键相互作用和对映体识别的见解(A. Giardini Guidoni et al., 2005)。
通过使用温度程序脱附-质谱法研究氧化物催化剂对1-苯基乙醇、2-丙醇和2-甲基-3-丁炔-2-醇的转化,提供了关于这些化合物的酸碱性质的见解,这些化合物与(R)-(+)-2-甲基-1-苯基-1-丙醇密切相关(M. Aramendía等,1999年)。
在兔子中探索异丙基苯(异丙基苯)的对映选择性代谢,这个过程与(R)-(+)-2-甲基-1-苯基-1-丙醇相关,表明代谢途径的偏好(T. Ishida & T. Matsumoto, 1992)。
对1-对甲苯基-2-苯基-1-丙醇的构象分析研究,这些化合物在结构上与(R)-(+)-2-甲基-1-苯基-1-丙醇相关,利用核磁共振光谱学来理解这些化合物的构象平衡(N. Kunieda et al., 1983)。
由(R)-1-苯基乙胺衍生的1,4-氨基醇催化的双乙基锌对醛的对映选择性加成,得到(S)-1-苯基-1-丙醇,为了理解反应机制和立体化学控制提供了见解(M. Asami et al., 2015)。
利用响应面方法优化脂肪酶催化的对映选择性生产1-苯基-1-丙醇,展示了在制药行业中的应用,并探讨了影响对映体过量的因素(Aslı Soyer, E. Bayraktar, & Ü. Mehmetoğlu, 2010)。
研究甲基3-羟基-2-苯基丙酸甲酯与丙醇酯交换反应中酶的对映选择性,探讨了溶剂对对映选择性的影响,这对理解类似(R)-(+)-2-甲基-1-苯基-1-丙醇的化合物的反应是相关的(C. Wescott, H. Noritomi, & A. Klibanov, 1996)。
安全和危害
This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.
未来方向
This could involve a discussion of areas of ongoing research involving the compound, potential applications, and unanswered questions.
For a specific compound like “®-(+)-2-Methyl-1-phenyl-1-propanol”, you would need to consult the relevant scientific literature. Tools like Google Scholar, PubMed, and others can be very helpful for this. Please note that not all compounds will have information available in all of these categories, especially if they are not widely studied. If you have a different compound or a more specific question about this compound, feel free to ask!
属性
IUPAC Name |
(1R)-2-methyl-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDYDZMQHRTHJA-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-2-Methyl-1-phenyl-1-propanol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details












Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


